2-[(3-Methoxyphenyl)sulfanyl]aniline
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Overview
Description
2-[(3-Methoxyphenyl)sulfanyl]aniline is an organic compound with the molecular formula C13H13NOS. It consists of an aniline group substituted with a 3-methoxyphenylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)sulfanyl]aniline typically involves the reaction of 3-methoxythiophenol with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the thiophenol reacts with aniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxyphenyl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
2-[(3-Methoxyphenyl)sulfanyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxyphenyl)sulfanyl]aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. It can also undergo redox reactions, where it either donates or accepts electrons, leading to the formation of different products. The specific pathways and targets depend on the type of reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyphenyl)sulfanyl]aniline
- 2-[(3-Methylphenyl)sulfanyl]aniline
- 2-[(3-Chlorophenyl)sulfanyl]aniline
Uniqueness
2-[(3-Methoxyphenyl)sulfanyl]aniline is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This substitution can influence the compound’s reactivity and its interactions with other molecules, making it distinct from its analogs with different substituents .
Properties
CAS No. |
54815-64-4 |
---|---|
Molecular Formula |
C13H13NOS |
Molecular Weight |
231.32 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)sulfanylaniline |
InChI |
InChI=1S/C13H13NOS/c1-15-10-5-4-6-11(9-10)16-13-8-3-2-7-12(13)14/h2-9H,14H2,1H3 |
InChI Key |
UYDKVYPFSPUUBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=CC=CC=C2N |
Origin of Product |
United States |
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